Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate
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Overview
Description
Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This compound features a nitrophenyl group and a tolyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate typically involves esterification reactions. One common method is the reaction of 2-(4-nitrophenyl)-2-(o-tolyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques such as distillation or crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or alcohols
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products Formed
Reduction: 2-(4-Aminophenyl)-2-(o-tolyl)acetate
Substitution: Various substituted esters or amides
Hydrolysis: 2-(4-Nitrophenyl)-2-(o-tolyl)acetic acid and methanol
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new compounds.
Biology: May serve as a probe or reagent in biochemical assays.
Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron transfer reactions, while the ester group can be hydrolyzed to release active carboxylic acids. These functional groups interact with molecular targets and pathways, influencing biological and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-nitrophenyl)-2-phenylacetate
- Methyl 2-(4-nitrophenyl)-2-(m-tolyl)acetate
- Methyl 2-(4-nitrophenyl)-2-(p-tolyl)acetate
Uniqueness
Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate is unique due to the specific positioning of the nitrophenyl and tolyl groups, which influence its reactivity and applications
Properties
Molecular Formula |
C16H15NO4 |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
methyl 2-(2-methylphenyl)-2-(4-nitrophenyl)acetate |
InChI |
InChI=1S/C16H15NO4/c1-11-5-3-4-6-14(11)15(16(18)21-2)12-7-9-13(10-8-12)17(19)20/h3-10,15H,1-2H3 |
InChI Key |
AGQXTPCOZSGARY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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